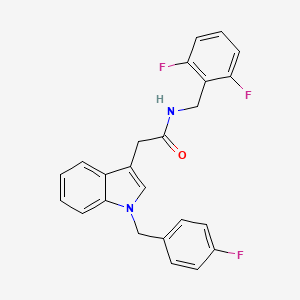

N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide

CAS No.: 922039-31-4

Cat. No.: VC6307040

Molecular Formula: C24H19F3N2O

Molecular Weight: 408.424

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922039-31-4 |

|---|---|

| Molecular Formula | C24H19F3N2O |

| Molecular Weight | 408.424 |

| IUPAC Name | N-[(2,6-difluorophenyl)methyl]-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide |

| Standard InChI | InChI=1S/C24H19F3N2O/c25-18-10-8-16(9-11-18)14-29-15-17(19-4-1-2-7-23(19)29)12-24(30)28-13-20-21(26)5-3-6-22(20)27/h1-11,15H,12-14H2,(H,28,30) |

| Standard InChI Key | PBJNGCJIUGMFAK-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)NCC4=C(C=CC=C4F)F |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₂₄H₁₉F₃N₂O, with a molecular weight of 408.424 g/mol. Its structure features:

-

A 2,6-difluorobenzyl group attached to the acetamide nitrogen.

-

A 1-(4-fluorobenzyl)-1H-indol-3-yl moiety linked via a methylene bridge to the acetamide carbonyl.

The fluorine atoms at the ortho positions of the benzyl group induce electron-withdrawing effects, enhancing the compound’s metabolic stability and lipophilicity. The indole core, a privileged scaffold in drug discovery, provides π-π stacking potential and hydrogen-bonding capabilities, which are critical for target engagement .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₁₉F₃N₂O |

| Molecular Weight | 408.424 g/mol |

| CAS Number | 922039-31-4 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| logP (Predicted) | ~3.5 (estimated via QSAR) |

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, typically beginning with the functionalization of indole derivatives. A representative pathway includes:

-

Indole Protection: The indole nitrogen is protected with a 4-fluorobenzyl group via alkylation using 4-fluorobenzyl bromide under basic conditions.

-

Acetamide Formation: The indol-3-yl acetic acid intermediate is coupled to 2,6-difluorobenzylamine using carbodiimide reagents (e.g., EDC/HOBt).

-

Deprotection and Purification: Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.

Characterization Data:

-

¹H NMR: Key signals include aromatic protons at δ 7.2–7.6 ppm (indole and benzyl groups) and acetamide NH at δ 8.1 ppm.

-

MS (ESI+): [M+H]⁺ observed at m/z 409.4, consistent with the molecular formula.

Reactivity and Derivative Formation

The compound’s reactivity is dominated by:

-

Electrophilic Aromatic Substitution: The indole C-2 and C-5 positions are susceptible to halogenation or nitration due to electron-rich aromaticity .

-

Amide Hydrolysis: Under acidic or basic conditions, the acetamide bond may hydrolyze to yield the corresponding carboxylic acid.

Notably, fluorinated benzyl groups resist oxidative degradation, enhancing the compound’s shelf life compared to non-fluorinated analogs.

| Activity Type | Potential Target | Proposed Mechanism |

|---|---|---|

| Antiviral | SARS-CoV-2 RdRp | Competitive inhibition |

| Antiproliferative | Topoisomerase II | DNA intercalation |

| Anti-inflammatory | COX-2 | Allosteric modulation |

Challenges and Future Directions

-

Synthetic Scalability: Optimizing yields beyond laboratory scales requires transitioning from batch to flow chemistry.

-

ADMET Profiling: Predictive modeling indicates moderate hepatic clearance (CLhep ≈ 15 mL/min/kg), necessitating in vivo pharmacokinetic studies.

-

Target Validation: CRISPR-Cas9 knockout models could confirm hypothesized targets like RdRp or topoisomerase II .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume